![molecular formula C22H19N3O3 B302593 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B302593.png)
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPI, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the activity of the tumor suppressor protein p53. MDM2 binds to p53 and promotes its degradation by the proteasome, thereby inhibiting its transcriptional activity. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This prevents the MDM2-p53 interaction and leads to the stabilization and activation of p53.
Biochemical and Physiological Effects
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiation therapy. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of this interaction in cancer development and progression. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
For the study of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include more preclinical studies, clinical trials, the development of more potent and selective MDM2 inhibitors, and the exploration of its use in other diseases.
Méthodes De Synthèse
The synthesis of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 1,2-dimethyl-3-indolylmethanamine and 3-methylbenzoyl isocyanide. The reaction takes place in the presence of a catalyst and yields 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as the final product. The purity of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential anticancer activity. It has been shown to selectively inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Nom du produit |
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
---|---|
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19N3O3/c1-13-7-6-8-15(11-13)25-21(27)18(20(26)23-22(25)28)12-17-14(2)24(3)19-10-5-4-9-16(17)19/h4-12H,1-3H3,(H,23,26,28)/b18-12- |
Clé InChI |
JHLVJGHTXZTVRU-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=O |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.